PK14105

Neuroinflammation Imaging PET Tracer Development TSPO Ligand Kinetics

PK14105 is an irreplaceable, dual-function TSPO ligand. Unlike reversible probes (PK11195), its nitrophenyl moiety enables UV-induced covalent crosslinking to the 17-18 kDa subunit, critical for SDS-PAGE and autoradiography workflows. The fluorine atom allows [18F]-labeling for PET, while [3H]-labeling supports binding assays surpassing standard ligands. Its rapid brain penetration and distinct temporal profile make it the only choice for photoaffinity labeling, radiotracer development, and robust TSPO competition studies.

Molecular Formula C21H20FN3O3
Molecular Weight 381.4 g/mol
CAS No. 107257-28-3
Cat. No. B1678503
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NamePK14105
CAS107257-28-3
Synonyms1-(2-fluoro-5-nitrophenyl)-N-methyl-N-(1-methylpropyl)-3-isoquinolinecarboxamide
3-Isoquinolinecarboxamide, 1-(2-fluoro-5-nitrophenyl)-N-methyl-N-(1-methylpropyl)-
PK 14105
PK-14105
PK14105
Molecular FormulaC21H20FN3O3
Molecular Weight381.4 g/mol
Structural Identifiers
SMILESCCC(C)N(C)C(=O)C1=CC2=CC=CC=C2C(=N1)C3=C(C=CC(=C3)[N+](=O)[O-])F
InChIInChI=1S/C21H20FN3O3/c1-4-13(2)24(3)21(26)19-11-14-7-5-6-8-16(14)20(23-19)17-12-15(25(27)28)9-10-18(17)22/h5-13H,4H2,1-3H3
InChIKeyGXXKDYZSBGOJQN-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes2 mg / 5 mg / 10 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request
Handling Information
AppearanceSolid powder
SolubilitySoluble in DMSO
StorageDry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years).

Structure & Identifiers


Interactive Chemical Structure Model





PK14105 (CAS 107257-28-3) Procurement Guide: Isoquinoline Carboxamide Ligand for TSPO/PBBS Research


PK14105 (N-methyl-N-(1-methyl-propyl)-1-(2-fluoro-5-nitrophenyl)isoquinoline-3-carboxamide; CAS 107257-28-3) is a synthetic isoquinoline derivative [1] that functions as a high-affinity, photoactivatable ligand for the translocator protein (TSPO), historically termed the peripheral benzodiazepine binding site (PBBS) [2][3]. Unlike typical receptor probes, PK14105 is primarily valued for its unique dual functionality: it serves as both a reversible binding probe (Ki = 4 nM) and an irreversible photoaffinity label for the 17-18 kDa mitochondrial protein . This compound enables radiolabeling with fluorine-18 ([18F]PK14105) for positron emission tomography (PET) applications and with tritium ([3H]PK14105) for autoradiographic and covalent protein tagging studies [4][5].

PK14105 Procurement: Why Generic TSPO Ligands Cannot Substitute for Photoaffinity and In Vivo PET Applications


While numerous TSPO ligands exist (PK11195, Ro5-4864, DAA1106, PBR28), simple potency metrics do not capture PK14105's differentiation. Substitution with standard reversible ligands fails for three verifiable reasons: (1) PK14105's intrinsic photoaffinity functionality (nitrophenyl moiety) enables covalent, UV-induced crosslinking to the 17-18 kDa TSPO subunit—a property absent in PK11195 and Ro5-4864, which are exclusively reversible [1]. (2) The compound's chemical structure permits both tritium labeling for ex vivo autoradiography/protein biochemistry and 18F-labeling for PET, whereas many analogs lack the fluorine atom required for facile 18F incorporation [2]. (3) PK14105 exhibits a distinct in vivo temporal profile compared to the clinical standard PK11195—binding peaks earlier and clears faster, which directly impacts PET imaging protocols and data interpretation [3]. These attributes are not interchangeable within the isoquinoline carboxamide class; procurement of PK14105 specifically enables experimental workflows that PK11195 or Ro5-4864 cannot execute.

PK14105 Quantitative Differentiation Guide: Comparator-Backed Evidence for Scientific Selection


PK14105 vs. PK11195: In Vivo PET Signal Temporal Profile in Rat Lesion Model

PK14105 provides a distinct temporal imaging window compared to PK11195. In a head-to-head coinjection study using a unilateral excitotoxic striatal lesion rat model, [18F]PK14105 produced a specific signal of comparable magnitude to [3H]PK11195 but with an earlier peak and a shorter retention window [1]. This differential kinetic profile is critical for selecting the appropriate tracer based on the desired PET acquisition protocol and target tissue clearance requirements.

Neuroinflammation Imaging PET Tracer Development TSPO Ligand Kinetics

PK14105 Binding Affinity vs. Class Benchmark: Subnanomolar to Low Nanomolar TSPO Affinity

PK14105 demonstrates high affinity for TSPO/PBBS across multiple tissue types and assay conditions. In rat aortic smooth muscle mitochondrial preparations, PK14105 binds with a Kd of 7.0 ± 0.5 nM [1]. As a photoaffinity ligand, its Ki for the peripheral-type benzodiazepine binding site is reported as 4 nM . These values place PK14105 firmly within the high-affinity range expected for this receptor class, comparable to the prototypical ligand PK11195 (which exhibits approximately equal potency in competition studies) [2].

Receptor Binding Ligand Affinity TSPO Pharmacology

PK14105 vs. Reversible Ligands: Photoaffinity Crosslinking of the 17-18 kDa TSPO Subunit

PK14105's defining feature is its capacity for covalent, UV-induced photoaffinity labeling of the TSPO protein, a property not shared by reversible ligands like PK11195 or Ro5-4864. Upon ultraviolet irradiation, [3H]PK14105 specifically and covalently labels a single protein of approximately 17 kDa in rat aortic smooth muscle, myometrium, and gastric smooth muscle [1]. In salivary gland studies, [3H]PK14105 specifically labels an 18-kDa protein across rat, mouse, rabbit, and human tissues [2]. This irreversible tagging enables SDS-PAGE analysis, protein purification, and molecular identification workflows that reversible radioligands cannot support.

Photoaffinity Labeling Protein Identification TSPO Subunit Characterization

PK14105 Radiosynthesis Feasibility: 18F-Labeling for PET vs. Non-Fluorinated Analogs

PK14105 contains a fluorine atom on the nitrophenyl ring, enabling direct nucleophilic aromatic substitution with cyclotron-produced [18F]fluoride. A validated radiosynthesis method yields [18F]PK14105 with a specific activity of approximately 7.4 GBq/μmol (200 mCi/μmol) and a radiochemical yield of 10-20% (decay-corrected) [1]. This contrasts with non-fluorinated TSPO ligands (e.g., PK11195, Ro5-4864), which require alternative, often more complex labeling strategies (e.g., carbon-11) with shorter half-lives or lack a straightforward 18F-labeling route, limiting their practicality for multi-center PET studies.

Radiosynthesis PET Tracer Fluorine-18 Chemistry

PK14105 Pharmacological Selectivity Profile: Displacement by TSPO Ligands vs. CNS Benzodiazepine Receptor Ligands

PK14105 binding is selectively displaced by TSPO/PBBS ligands, not by central benzodiazepine receptor (CBR) ligands. In competitive binding assays using [3H]PK14105 in salivary gland membranes, the rank order of displacement potency was PK11195 ≥ Ro5-4864 > diazepam > clonazepam > Ro15-1788 [1]. The central receptor antagonists clonazepam and Ro15-1788 exhibited minimal displacement, confirming that PK14105 binding is predominantly to the peripheral/mitochondrial site, not the central GABA-A associated benzodiazepine receptor. This profile aligns PK14105 with the TSPO-selective isoquinoline class.

Selectivity Screening Off-target Binding TSPO vs. CBR

PK14105 Application Scenarios: Evidence-Backed Research Use Cases for Procurement Decisions


TSPO Protein Subunit Identification and Molecular Characterization via Photoaffinity Labeling

For laboratories engaged in molecular pharmacology or protein biochemistry of TSPO, PK14105 is the ligand of choice for photoaffinity labeling experiments. Under UV irradiation, [3H]PK14105 covalently attaches to the 17-18 kDa TSPO subunit in various tissues including smooth muscle, salivary glands, and adrenal tissue [1][2]. This enables SDS-PAGE separation, autoradiographic detection, and subsequent purification or immunoprecipitation workflows that are impossible with reversible ligands like PK11195 or Ro5-4864 [3]. Procurement of [3H]PK14105 specifically supports experimental aims requiring irreversible target tagging.

PET Tracer Development for Neuroinflammation Imaging Using 18F-Labeled PK14105

Researchers developing PET imaging agents for neuroinflammation, stroke, or neurodegeneration can utilize PK14105 as a scaffold for 18F-radiosynthesis. The fluorine atom in PK14105 permits nucleophilic aromatic substitution with [18F]fluoride to produce [18F]PK14105 with specific activity suitable for small animal and potentially human imaging [1]. In vivo studies in lesioned rat brain demonstrate that [18F]PK14105 accumulates specifically at sites of neuronal damage with a distinct kinetic profile—peaking earlier than [11C]PK11195—which may favor certain imaging protocols [2]. Procurement of the non-radioactive PK14105 standard (or its 2-chloro precursor) is essential for developing and validating these radiosynthetic methods.

Comparative TSPO Ligand Screening and Pharmacological Profiling

For investigators characterizing novel TSPO ligands or assessing compound libraries for peripheral benzodiazepine site activity, [3H]PK14105 serves as a high-affinity radioligand for competition binding assays. Its well-characterized displacement profile (PK11195 ≥ Ro5-4864 > diazepam > clonazepam > Ro15-1788) provides a validated reference standard for distinguishing TSPO binding from central benzodiazepine receptor interactions [1]. Procurement of [3H]PK14105 enables robust receptor binding assays in multiple tissue types, including vascular smooth muscle (Kd = 7.0 nM; Bmax = 10.1 pmol/mg) and salivary gland preparations [2].

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

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